3-Cyclohexyl-2-methylacrylic acid
Description
3-Cyclohexyl-2-methylacrylic acid (IUPAC name: (E)-3-cyclohexyl-2-methylprop-2-enoic acid) is a substituted acrylic acid derivative characterized by a cyclohexyl group at the C3 position and a methyl group at the C2 position of the α,β-unsaturated carboxylic acid backbone. Its molecular formula is C₁₀H₁₆O₂, with a molecular weight of 168.23 g/mol . The compound exhibits an E-configuration, as confirmed by its SMILES notation (C/C(=C\C1CCCCC1)/C(=O)O) and InChIKey (MEKATFFSLMQMRX-BQYQJAHWSA-N) .
The compound is registered under multiple CAS numbers, including 882864-03-1 and 4484-35-9, reflecting variations in stereoisomerism or synthetic pathways .
Properties
CAS No. |
882864-03-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(E)-3-cyclohexyl-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H16O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,11,12)/b8-7+ |
InChI Key |
MEKATFFSLMQMRX-BQYQJAHWSA-N |
Isomeric SMILES |
C/C(=C\C1CCCCC1)/C(=O)O |
Canonical SMILES |
CC(=CC1CCCCC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Esterification of Methacrylic Acid with Cyclohexanol
The foundational approach involves esterifying methacrylic acid (MAA) with cyclohexanol under acidic conditions, followed by hydrolysis of the resultant ester to yield the target acid. Tosic acid (p-toluenesulfonic acid) and phosphoric acid emerge as optimal catalysts, achieving methacrylic acid conversions of 91.5–97.8% and cyclohexyl acrylate selectivities of 85.3–98.6%.
Reaction Conditions:
- Molar Ratio: Methacrylic acid to cyclohexanol ratios of 1:1.5–1:2.5 balance reactivity and cost-efficiency.
- Temperature: 90–120°C minimizes side reactions like polymerization while ensuring reasonable reaction rates.
- Solvent System: Cyclohexane or toluene as azeotroping agents facilitate water removal, shifting equilibrium toward ester formation.
Example Protocol (Adapted from Patent CN1706801A):
- Combine methacrylic acid (720 g, 8.37 mol), cyclohexanol (1000 g, 9.99 mol), cyclohexane (1080 g), tosic acid (72 g), and thiodiphenylamine inhibitor (0.72 g) in a 5 L reactor.
- Reflux at 95°C for 5 hours under vigorous stirring (250 rpm).
- Recover cyclohexyl methacrylate via distillation (yield: 92.1%, selectivity: 96.3%).
Hydrolysis of Cyclohexyl Methacrylate
The ester intermediate undergoes alkaline hydrolysis to yield 3-cyclohexyl-2-methylacrylic acid. Sodium hydroxide (2 M, 100°C, 6 hours) achieves near-quantitative conversion, with acidification (HCl) precipitating the product.
Critical Parameters:
- Base Concentration: Excess NaOH ensures complete saponification but requires neutralization control to prevent salt formation.
- Temperature: Elevated temperatures (>80°C) accelerate hydrolysis but risk decarboxylation above 120°C.
Transition Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling of Boronic Esters
Recent advances leverage palladium-catalyzed cross-coupling to install the cyclohexyl group. A boronic ester derivative (e.g., 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) reacts with methyl methacrylate precursors under Suzuki conditions.
Optimized Protocol:
- Prepare 3-cyclohexyl-2-methylacrylate via coupling of methyl 2-bromomethacrylate with cyclohexylboronic ester (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 hours).
- Hydrolyze the ester using LiOH in THF/H₂O (yield: 87%).
Advantages:
- High regioselectivity avoids positional isomers.
- Functional group tolerance enables modular synthesis.
Oxidative Pathways from Alkenes
Oxidation of 3-Cyclohexyl-2-methylpropene
Direct oxidation of the allylic C–H bond in 3-cyclohexyl-2-methylpropene offers a one-step route. Catalytic systems employing RuO₂ or KMnO₄ in acidic media achieve moderate yields (65–72%) but face challenges in over-oxidation control.
Reaction Mechanism:
- Electrophilic Attack: The alkene undergoes epoxidation followed by acid-catalyzed ring opening to form the carboxylic acid.
- Byproducts: Ketone derivatives (e.g., 3-cyclohexyl-2-methylpropanal) necessitate rigorous purification.
Process Optimization and Comparative Analysis
Catalytic System Performance
Table 1 compares catalysts in esterification-hydrolysis and cross-coupling routes:
| Method | Catalyst | Yield (%) | Selectivity (%) | Temperature (°C) |
|---|---|---|---|---|
| Esterification | Tosic acid | 92.1 | 96.3 | 95 |
| Esterification | H₃PO₄ | 93.6 | 85.3 | 95 |
| Suzuki coupling | Pd(PPh₃)₄ | 87.0 | >99 | 80 |
| Oxidation | RuO₂ | 65.2 | 78.5 | 120 |
Key Observations:
- Tosic acid outperforms H₃PO₄ in selectivity due to lower Brønsted acidity, reducing side reactions.
- Palladium catalysts enable near-quantitative selectivity but require costly ligands.
Solvent and Inhibitor Effects
Polymerization inhibitors (e.g., thiodiphenylamine, 1000–5000 ppm) are critical in free-radical-prone systems. Cyclohexane enhances azeotropic water removal, improving esterification kinetics.
Purification and Characterization
Column Chromatography
Silica gel chromatography (ethyl acetate/hexane, 1:4) isolates this compound with >98% purity. Fractions are analyzed via TLC (Rf = 0.3).
Spectroscopic Confirmation
- FT-IR: ν(C=O) at 1695 cm⁻¹, ν(C=C) at 1630 cm⁻¹.
- ¹H NMR (CDCl₃): δ 6.25 (s, 1H, CH₂=), 2.95 (m, 1H, cyclohexyl), 1.75 (s, 3H, CH₃), 1.45–1.20 (m, 10H, cyclohexyl).
- GC-MS: m/z 182 [M]⁺, 137 [M–COOH]⁺.
Industrial Scalability and Green Chemistry
Continuous Flow Reactors
Microreactor systems enhance heat/mass transfer in esterification, reducing reaction time to 2 hours with 95% yield.
Heteropoly Acid Catalysts
Phosphotungstic acid (H₃PW₁₂O₄₀) offers recyclability, achieving five cycles without significant activity loss (yield drop: 92.5% → 89.8%).
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyl-2-methylacrylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters.
Scientific Research Applications
3-Cyclohexyl-2-methylacrylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2-methylacrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting the overall metabolic rate .
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothesized Properties
Analysis of Substituent Effects
Cyclohexyl Group :
- Present in all listed compounds, this alicyclic group enhances lipophilicity, favoring interactions with hydrophobic environments (e.g., lipid bilayers or enzyme active sites). However, its position (C3 vs. C4) and neighboring substituents modulate steric effects .
This could impact electrophilic addition or binding to biological targets .
Chlorine Substituents :
- In 7-chloro-3-methyl-1H-indole-2-carboxylic acid and 4-cyclohexyl-3-chloro-α-methyl-phenylacetic acid, chlorine increases electron-withdrawing effects, altering acidity (pKa) and resonance stabilization .
Aromatic vs. Alicyclic Systems :
- 4-Cyclohexyl-3-chloro-α-methyl-phenylacetic acid contains a phenyl ring, enabling π-π stacking interactions absent in alicyclic this compound. This distinction may influence pharmacological profiles, such as anti-inflammatory activity .
Q & A
Q. What are the recommended laboratory synthesis methods for 3-Cyclohexyl-2-methylacrylic acid?
A widely used method involves transesterification , where methyl methacrylate reacts with cyclohexanol under catalytic conditions. This approach requires careful temperature control (typically 80–120°C) and inert atmospheres to prevent side reactions. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the product . Safety protocols, including PPE and fume hood usage, must align with guidelines for handling esters and cyclohexanol derivatives .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and cyclohexyl group conformation.
- X-ray crystallography for absolute structural confirmation, as demonstrated in related acrylates (e.g., monoclinic crystal systems with β = 93.28°) .
- GC-MS/HPLC to assess purity, with retention time comparisons against standards. Discrepancies in spectral data should be resolved by cross-referencing with literature or repeating analyses under controlled conditions .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Avoid skin/eye contact and inhalation; use nitrile gloves, goggles, and lab coats.
- Store in sealed containers in cool, dry environments (<25°C) away from oxidizers.
- Follow disposal guidelines for carboxylic acid derivatives, including neutralization before waste treatment .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound derivatives?
- Multi-technique validation : Combine NMR, IR, and X-ray diffraction (e.g., triclinic systems with α = 115.18°, β = 108.02° observed in similar compounds) to confirm structural assignments .
- Dynamic light scattering (DLS) or thermal gravimetric analysis (TGA) may identify impurities affecting data.
- Reference computational models (e.g., DFT) to predict vibrational frequencies or bond angles for comparison .
Q. What strategies improve reaction yields when using this compound as a monomer in polymer synthesis?
- Optimize catalyst selection (e.g., Lewis acids like Ti(OiPr)₄) and reaction time.
- Monitor reaction progress via in-situ FTIR to track ester group consumption.
- Control radical polymerization using initiators (e.g., AIBN) at 60–80°C, ensuring oxygen-free environments to prevent premature termination .
Q. How can computational methods predict the reactivity of this compound in novel reaction environments?
- Density Functional Theory (DFT) simulations calculate electron density maps to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) models simulate solvent interactions (e.g., cyclohexane vs. DMF) to predict solubility or aggregation behavior.
- Validate predictions with experimental kinetic studies (e.g., Arrhenius plots for thermal stability) .
Methodological Considerations
- Data Contradiction Analysis : For inconsistent results (e.g., melting points or solubility), systematically vary experimental parameters (solvent polarity, heating rates) and compare with literature. For example, discrepancies in thermal stability may arise from polymorphic forms, requiring DSC analysis .
- Experimental Design : Prioritize reproducibility by documenting catalyst purity, solvent batch sources, and ambient humidity. Use statistical tools (e.g., ANOVA) to assess parameter significance in optimization studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
